molecular formula C19H20N4S B12131542 3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12131542
M. Wt: 336.5 g/mol
InChI Key: JPYFLZADHAABOY-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,5-dimethylphenyl group, a prop-2-enyl group, and a 4-pyridyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the 2,5-Dimethylphenyl Group: This step involves the reaction of the triazole intermediate with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through a nucleophilic substitution reaction using allyl bromide.

    Incorporation of the 4-Pyridyl Group: The final step involves the reaction of the intermediate with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, sodium ethoxide, methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential as an anticancer agent and as a component in drug design.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar core structure but lacking the additional functional groups.

    2,5-Dimethylphenyl Triazole: A compound with a similar phenyl group but different substituents on the triazole ring.

    4-Pyridyl Triazole: A compound with a similar pyridyl group but different substituents on the triazole ring.

Uniqueness

3-[(2,5-Dimethylphenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the 2,5-dimethylphenyl, prop-2-enyl, and 4-pyridyl groups makes it distinct from other triazole derivatives, providing unique reactivity and biological activity.

Properties

Molecular Formula

C19H20N4S

Molecular Weight

336.5 g/mol

IUPAC Name

4-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H20N4S/c1-4-11-23-18(16-7-9-20-10-8-16)21-22-19(23)24-13-17-12-14(2)5-6-15(17)3/h4-10,12H,1,11,13H2,2-3H3

InChI Key

JPYFLZADHAABOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Origin of Product

United States

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